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Compound of Interest

Compound Name: (-)-Tracheloside

Cat. No.: B049147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

antiestrogenic effects of (-)-Tracheloside, a lignan glycoside. The information is compiled from

available scientific literature and is intended for researchers, scientists, and professionals

involved in drug development. This document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes associated biological pathways and

workflows.

Executive Summary
(-)-Tracheloside, a lignan isolated from the seeds of Carthamus tinctorius, has demonstrated

notable antiestrogenic properties in preclinical studies. Research indicates that its potency in

inhibiting estrogenic activity is comparable to that of the well-established selective estrogen

receptor modulator (SERM), tamoxifen. The primary mechanism appears to be the modulation

of estrogen-sensitive cellular pathways. However, direct evidence of its interaction with

estrogen receptors and its effects on estrogen response element (ERE)-mediated gene

transcription is not yet available in the public domain. This guide presents the existing data and

outlines the standard experimental protocols used to characterize such antiestrogenic

compounds.
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The primary quantitative data available for the antiestrogenic activity of (-)-Tracheloside comes

from an in vitro study utilizing the Ishikawa human endometrial adenocarcinoma cell line. This

cell line is widely used to assess estrogenic and antiestrogenic activity due to its expression of

estrogen receptors and its estrogen-inducible alkaline phosphatase (AP) activity.

Compound Assay Cell Line Endpoint IC50 Value Reference

(-)-

Tracheloside

Alkaline

Phosphatase

Inhibition

Ishikawa

Inhibition of

estrogen-

induced AP

activity

0.31 µg/mL [1]

Tamoxifen

Alkaline

Phosphatase

Inhibition

Ishikawa

Inhibition of

estrogen-

induced AP

activity

0.43 µg/mL [1]

Core Mechanism of Action: Inhibition of Estrogen-
Induced Cellular Response
The known antiestrogenic effect of (-)-Tracheloside is demonstrated by its ability to suppress

an estrogen-induced cellular marker. In Ishikawa cells, estrogens stimulate the activity of

alkaline phosphatase, an estrogen-inducible marker enzyme. (-)-Tracheloside significantly

curtails this induction, suggesting it interferes with the estrogen signaling pathway.

While the precise point of interference is yet to be fully elucidated, the data strongly suggests

that (-)-Tracheloside acts as an estrogen antagonist. The general pathway for estrogen action

and the proposed point of intervention by an antagonist like (-)-Tracheloside is depicted below.
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Proposed Mechanism of Antiestrogenic Action

Detailed Experimental Protocols
To facilitate further research and verification of the antiestrogenic effects of (-)-Tracheloside,

this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Alkaline Phosphatase (AP) Assay in Ishikawa
Cells
This assay is used to determine the estrogenic or antiestrogenic activity of a compound by

measuring the induction of alkaline phosphatase in the human endometrial cancer cell line,

Ishikawa.

a) Cell Culture and Maintenance:

Ishikawa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
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For experiments, cells are switched to a phenol red-free DMEM with charcoal-stripped FBS

to eliminate exogenous estrogenic stimuli.

b) Experimental Procedure:

Seed Ishikawa cells in 96-well plates at a density of 2 x 10^4 cells/well in phenol red-free

DMEM with 5% charcoal-stripped FBS.

Allow cells to attach and grow for 24 hours.

For antiestrogenic activity assessment, treat the cells with a constant concentration of 17β-

estradiol (e.g., 1 nM) and varying concentrations of the test compound ((-)-Tracheloside).

Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).

Incubate the cells for 72 hours at 37°C.

After incubation, wash the cells with phosphate-buffered saline (PBS).

Lyse the cells by freeze-thawing or with a suitable lysis buffer.

Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.

Incubate at 37°C for 30-60 minutes.

Measure the absorbance at 405 nm using a microplate reader. The absorbance is

proportional to the alkaline phosphatase activity.

Calculate the percentage inhibition of estradiol-induced AP activity for each concentration of

the test compound.
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Alkaline Phosphatase Assay Workflow
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Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for

binding to the estrogen receptor, providing information on its binding affinity.

a) Preparation of Uterine Cytosol:

Uteri from immature or ovariectomized rats or mice are used as a source of estrogen

receptors.

Homogenize the uterine tissue in a buffer (e.g., Tris-EDTA buffer) on ice.

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction

(supernatant).

Determine the protein concentration of the cytosol.

b) Binding Assay Protocol:

In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-estradiol

(radiolabeled estradiol), and varying concentrations of the unlabeled test compound ((-)-
Tracheloside) or a known competitor (e.g., diethylstilbestrol).

To determine non-specific binding, include tubes with a large excess of unlabeled estradiol.

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

Separate the receptor-bound from free [3H]-estradiol using a method like hydroxylapatite

(HAP) or dextran-coated charcoal (DCC) precipitation.

Quantify the radioactivity of the bound fraction using a liquid scintillation counter.

Plot the percentage of specifically bound [3H]-estradiol against the logarithm of the

competitor concentration to generate a competition curve.

From this curve, determine the IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of [3H]-estradiol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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